molecular formula C8H6F2O2 B035433 Methyl 2,4-difluorobenzoate CAS No. 106614-28-2

Methyl 2,4-difluorobenzoate

Cat. No.: B035433
CAS No.: 106614-28-2
M. Wt: 172.13 g/mol
InChI Key: YQUHULOBTDYMAG-UHFFFAOYSA-N
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Description

Methyl 2,4-difluorobenzoate (CAS: 106614-28-2) is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol. It is a colorless to pale yellow liquid with a boiling point of 128–129°C, a density of 1.384 g/mL at 25°C, and a flash point of 72.3°C (open cup) . The compound is classified as a flammable liquid (Category 4) and requires storage in a cool, dry, and well-ventilated environment . Its primary applications include use as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of fluorine atoms to modulate reactivity and stability in target molecules .

Preparation Methods

Methyl 2,4-difluorobenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzoyl chloride with methanol. The reaction is typically carried out at room temperature for about two hours, resulting in the formation of this compound as a pale yellow oil . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,4-difluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include methanol, thionyl chloride, and various reducing and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Pharmaceuticals

Methyl 2,4-difluorobenzoate is primarily utilized as a reagent in the synthesis of various pharmaceutical compounds. Notably, it has been employed in the design and synthesis of integrin αvβ3 antagonists, which exhibit significant antiplatelet activity. These antagonists are crucial for developing treatments for cardiovascular diseases .

2. Enhancing Biological Activity

The introduction of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability. This compound's unique structure allows it to serve as a building block for more complex medicinal compounds, improving their efficacy and safety profiles .

Agrochemical Applications

1. Pesticide Development

In agrochemistry, this compound is used in synthesizing pesticides and herbicides. Its fluorinated structure contributes to the development of compounds with improved environmental stability and reduced toxicity to non-target organisms .

Case Study 1: Integrin αvβ3 Antagonists

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound in synthesizing a series of integrin αvβ3 antagonists. The researchers found that modifying the benzoate structure with fluorine atoms significantly increased binding affinity and selectivity towards the target integrin, demonstrating its potential in treating thrombotic disorders .

Case Study 2: Agrochemical Formulations

Research conducted by a team at a leading agricultural university explored the efficacy of herbicides synthesized using this compound. The findings indicated that these herbicides exhibited enhanced performance against common weeds while showing lower phytotoxicity to crops compared to traditional formulations .

Mechanism of Action

The mechanism of action of methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of integrin αvβ3 antagonists, the compound interacts with the integrin receptors, inhibiting their function and thereby reducing platelet aggregation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares Methyl 2,4-difluorobenzoate with structurally related fluorinated benzoate esters:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Differences
This compound 106614-28-2 C₈H₆F₂O₂ 172.13 128–129 1.384 Reference compound
Ethyl 2,4-difluorobenzoate 108928-00-3 C₉H₈F₂O₂ 186.16 ~198–200* 1.242* Ethyl ester group; higher molecular weight
Phenyl 2,4-difluorobenzoate 32159-52 C₁₃H₈F₂O₂ 234.19 N/A N/A Phenyl ester group; larger aromatic system
Methyl 3,4-difluorobenzoate 4318-56-3 C₈H₆F₂O₂ 172.13 N/A N/A Fluorine substitution at 3,4-positions
Methyl 2,4,5-trifluorobenzoate 20372-66-1 C₈H₅F₃O₂ 190.12 N/A N/A Third fluorine atom at 5-position

Reactivity and Functional Group Influence

  • Ester Group Variations: Methyl vs. The ethyl derivative also has a higher molecular weight (186.16 vs. 172.13), which may reduce volatility . Phenyl Esters: Phenyl 2,4-difluorobenzoate (C₁₃H₈F₂O₂) introduces a bulkier aromatic group, increasing steric hindrance and altering electronic properties. This could reduce reactivity in nucleophilic substitutions but enhance stability in photochemical applications .
  • Fluorine Substitution Patterns :

    • 2,4-Difluoro vs. 3,4-Difluoro : Methyl 3,4-difluorobenzoate (CAS: 4318-56-3) has fluorine atoms at the 3- and 4-positions, which may influence regioselectivity in electrophilic aromatic substitution reactions compared to the 2,4-isomer .
    • Trifluorinated Derivatives : Methyl 2,4,5-trifluorobenzoate (CAS: 20372-66-1) introduces a third fluorine atom, significantly enhancing electron-withdrawing effects and acidity of the aromatic ring, which could accelerate reactions requiring deprotonation .

Biological Activity

Methyl 2,4-difluorobenzoate (CAS No. 106614-28-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₈H₆F₂O₂
  • Molecular Weight : 172.13 g/mol
  • Boiling Point : 194 °C
  • Density : 1.31 g/cm³ at 20 °C
  • Solubility : Soluble in organic solvents with a reported solubility of approximately 0.76 mg/ml .

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its structural characteristics that allow for interaction with various biological targets. The following sections summarize key findings from research studies regarding its biological effects.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungal pathogens. In a study focusing on the antifungal activity of related benzoate derivatives, it was noted that fluorinated compounds often show enhanced activity due to their electronegative fluorine atoms, which can influence membrane permeability and interaction with biological macromolecules .

In Silico Studies

In silico evaluations have been conducted to predict the biological activity and pharmacokinetic properties of this compound. These studies utilize computational methods to assess toxicity, drug-likeness, and binding affinities to target proteins:

  • Molecular Docking : Docking studies suggest that this compound can form stable interactions with certain fungal proteins, indicating potential as a therapeutic agent against fungal infections .
  • Toxicity Predictions : Computational tools have been employed to predict the toxicity profile of the compound, showing it to be relatively safe at therapeutic doses while maintaining significant bioactivity .

Case Studies and Research Findings

  • Antifungal Activity Evaluation :
    • A study investigated the binding interactions of this compound with fungal proteins using molecular docking techniques. The results demonstrated strong binding energies, suggesting potential as an antifungal agent .
    • The compound was found to inhibit fungal growth effectively in vitro, supporting its application in treating fungal infections.
  • Pharmacokinetic Properties :
    • The compound's absorption characteristics were evaluated through computational models predicting high gastrointestinal absorption and favorable blood-brain barrier permeability .
    • Its lipophilicity (Log P values ranging from 1.92 to 2.79) suggests good membrane permeability which is crucial for drug design .
  • Comparative Analysis with Related Compounds :
    • Comparative studies with other fluorinated benzoates showed that this compound exhibits superior antifungal activity compared to non-fluorinated analogs due to enhanced interaction capabilities with microbial membranes .

Data Summary Table

PropertyValue
Molecular FormulaC₈H₆F₂O₂
Molecular Weight172.13 g/mol
Boiling Point194 °C
Density1.31 g/cm³
Solubility0.76 mg/ml
Log P (iLOGP)2.09
GI AbsorptionHigh
BBB PermeantYes

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of methyl 2,4-difluorobenzoate relevant to laboratory handling?

  • Answer: this compound (CAS 106614-28-2) is a flammable liquid (GHS Category 4) with a molecular weight of 172.13 g/mol. Key properties include:

  • Boiling Point: 128–129°C (at lower pressure) or 198.8°C at 760 mmHg .
  • Density: 1.3–1.384 g/cm³ at 25°C .
  • Refractive Index: 1.4840 .
  • Flash Point: 72.3°C (open cup), indicating moderate flammability .
    Handling requires ventilation, avoidance of ignition sources, and use of PPE (gloves, goggles) due to skin/eye irritation risks .

Q. What is a standard synthetic route for this compound?

  • Answer: A common method involves acid-catalyzed esterification :

Dissolve 2,4-difluorobenzoic acid in methanol.

Add concentrated sulfuric acid (catalyst) and reflux for 4–6 hours.

Quench the reaction in ice water, extract the ester with an organic solvent (e.g., ethyl acetate), and purify via distillation or recrystallization .
Monitor reaction progress by TLC or GC-MS to confirm ester formation .

Q. Which analytical techniques are suitable for characterizing this compound?

  • Answer:

  • NMR Spectroscopy: ¹⁹F NMR to confirm fluorine substitution patterns; ¹H NMR for methyl ester proton signals (~3.9 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 172.13 (M⁺) .
  • HPLC/GC: For purity assessment; retention time comparison against standards .

Advanced Research Questions

Q. How do discrepancies in reported boiling points (128–129°C vs. 198.8°C) arise, and how should they be addressed experimentally?

  • Answer: The lower boiling point (128–129°C) is likely measured under reduced pressure (e.g., 8 mmHg), while 198.8°C corresponds to ambient pressure (760 mmHg) . Researchers should:

  • Specify pressure conditions in experimental reports.
  • Use vacuum distillation for low-pressure purification to avoid thermal decomposition.
  • Validate measurements with calibrated equipment (e.g., digital manometers) .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

  • Answer:

  • Catalyst Optimization: Replace sulfuric acid with p-toluenesulfonic acid (PTSA) to reduce side reactions (e.g., sulfonation).
  • Solvent Selection: Use excess methanol as both solvent and reactant to drive esterification equilibrium.
  • Reaction Monitoring: Employ in-line FTIR to track carboxylic acid consumption and adjust reaction time dynamically .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Answer:

  • Perform density functional theory (DFT) calculations to:
  • Analyze electron-withdrawing effects of fluorine substituents on the aromatic ring.
  • Predict regioselectivity in Suzuki-Miyaura couplings (e.g., preference for C-5 substitution due to fluorine’s meta-directing influence).
  • Validate predictions with experimental kinetic studies (e.g., Hammett plots) .

Q. Methodological Notes

  • Safety: Store in a cool, dry place away from oxidizers; use explosion-proof refrigerators for flammability risks .
  • Data Validation: Cross-reference physical properties with multiple sources (e.g., Reaxys, PubChem) to resolve contradictions .

Properties

IUPAC Name

methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHULOBTDYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382341
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106614-28-2
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106614-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 100 mL of MeOH, 2,4-difluorobenzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,4-difluorobenzoic acid (1.5808 g, 10.00 mmol) in methanol (15 ml) was cooled to 0° C. in ice-water bath. To the mixture was added dropwise a solution of thionyl chloride (1.46 ml, 20.02 mmol) in methanol (10 ml). The mixture was gradually warmed to room temperature and stirred for 24 hours. The mixture was added to sat. NaHCO3 aqueous solution, extracted three times with ether and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (1.6743 g; 97%).
Quantity
1.5808 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluorobenzoic acid (50.0 g, 316.25 mmol) in methanol (500 mL) was added sulfuryl dichloride (112 g, 949.15 mmol) at 0° C. The resulting solution was heated to reflux overnight and concentrated in vacuo to afford methyl 2,4-difluorobenzoate as a colorless oil (50 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 100 mL of methanol, 2,4-difluoro-benzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,4-difluorobenzoate
Methyl 2,4-difluorobenzoate
Methyl 2,4-difluorobenzoate
Methyl 2,4-difluorobenzoate
Methyl 2,4-difluorobenzoate
Methyl 2,4-difluorobenzoate

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